

# Spectroscopic Data for Tert-butyl 4-bromobutanoate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Tert-butyl 4-bromobutanoate*

Cat. No.: *B008926*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Tert-butyl 4-bromobutanoate** (CAS No. 110661-91-1), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who require detailed analytical data for compound characterization and quality control. This guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visual representations of analytical workflows and fragmentation pathways.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Tert-butyl 4-bromobutanoate**. The following tables summarize the proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR data.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.27	Triplet	6.5	CH <sub>2</sub> -Br
2.22	Triplet	7.2	-C(O)-CH <sub>2</sub> -
1.91-1.98	Multiplet	-	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
1.27	Singlet	-	-C(CH <sub>3</sub> ) <sub>3</sub>

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
171.7	C=O
80.5	-O-C(CH <sub>3</sub> ) <sub>3</sub>
33.7	-C(O)-CH <sub>2</sub> -
32.8	CH <sub>2</sub> -Br
28.0	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
27.9	-C(CH <sub>3</sub> ) <sub>3</sub>

## Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in **Tert-butyl 4-bromobutanoate**. The following table lists the characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group	Intensity
~2975	C-H stretch	Alkyl (sp <sup>3</sup> )	Strong
~1735	C=O stretch	Ester	Strong
~1150	C-O stretch	Ester	Strong
~650	C-Br stretch	Alkyl halide	Medium

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and structural features. The data presented was obtained via Electron Ionization (EI).

m/z	Relative Intensity (%)	Proposed Fragment
223/225	Low	[M] <sup>+</sup> (Molecular ion with Br isotopes)
167/169	Moderate	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
149/151	Moderate	[M - OC(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>
57	High	[C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

### NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **Tert-butyl 4-bromobutanoate**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).

- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition:

- Spectrometer: 400 MHz
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K
- Pulse Program: Standard single-pulse
- Number of Scans: 16
- Relaxation Delay: 1.0 s

#### <sup>13</sup>C NMR Acquisition:

- Spectrometer: 100 MHz
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K
- Pulse Program: Proton-decoupled single-pulse
- Number of Scans: 1024
- Relaxation Delay: 2.0 s

## Infrared (FT-IR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid samples.

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.

- Place a small drop of **Tert-butyl 4-bromobutanoate** onto the center of the ATR crystal.
- Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Clean the ATR crystal thoroughly after the measurement.

## Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of **Tert-butyl 4-bromobutanoate** using Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography (GC) Conditions:

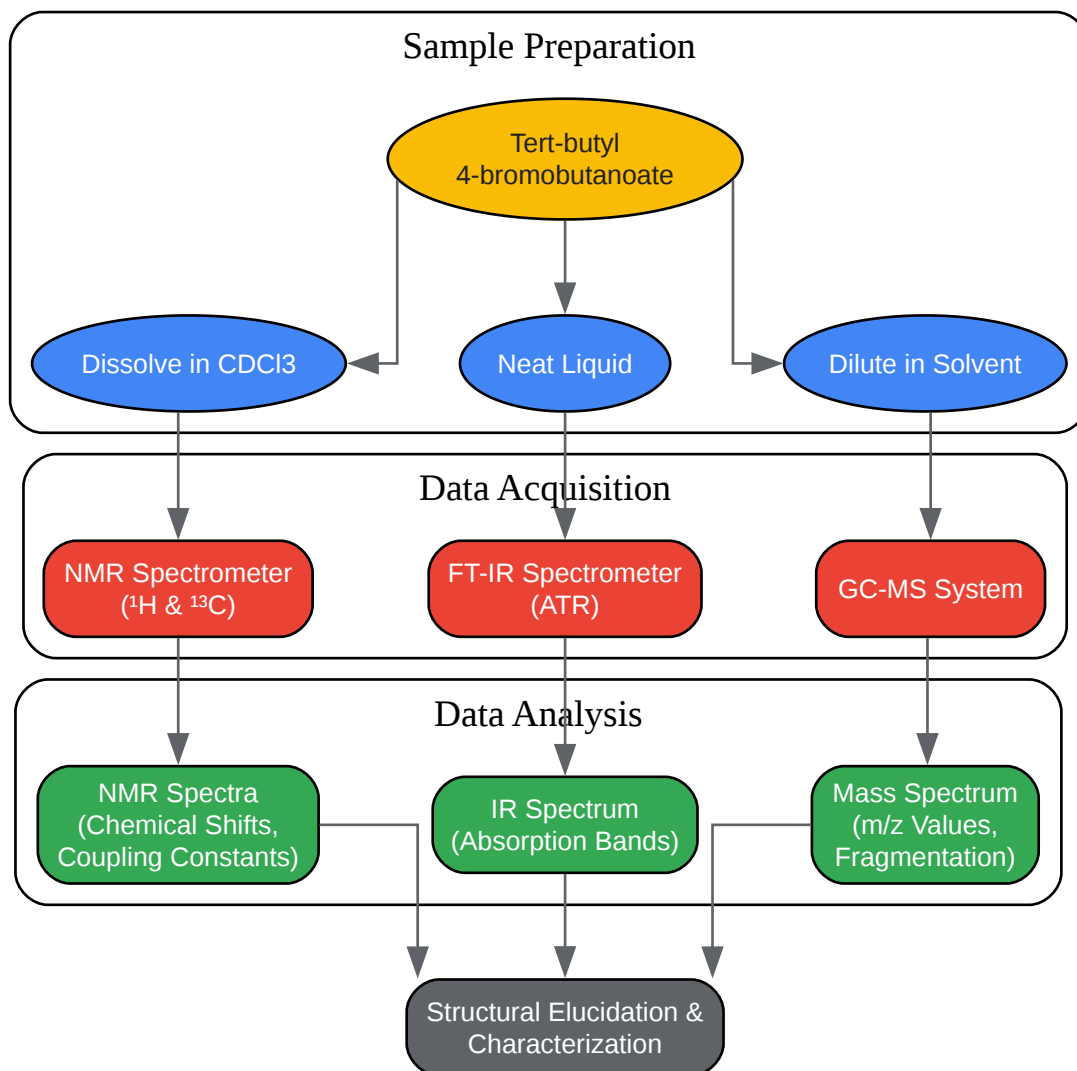
- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness).
- Injector Temperature: 250  $^{\circ}\text{C}$
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
  - Initial temperature: 50  $^{\circ}\text{C}$ , hold for 2 minutes.
  - Ramp: Increase to 250  $^{\circ}\text{C}$  at a rate of 10  $^{\circ}\text{C}/\text{min}$ .
  - Final hold: Hold at 250  $^{\circ}\text{C}$  for 5 minutes.

Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range:  $m/z$  40-300.
- Ion Source Temperature: 230  $^{\circ}\text{C}$ .
- Quadrupole Temperature: 150  $^{\circ}\text{C}$ .

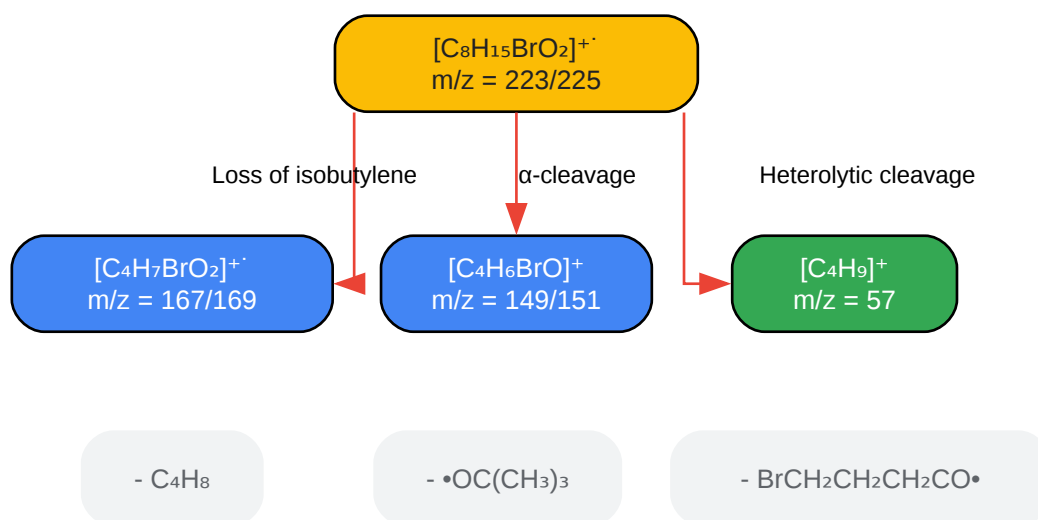
## Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and the proposed mass spectrometry fragmentation pathway for **Tert-butyl 4-bromobutanoate**.



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### Spectroscopic Analysis Workflow



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#### Proposed Mass Spectrometry Fragmentation of **Tert-butyl 4-bromobutanoate**

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